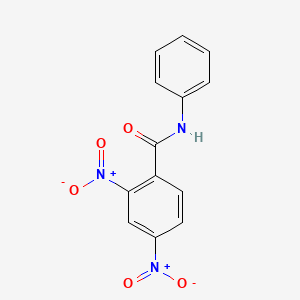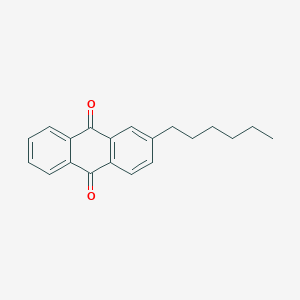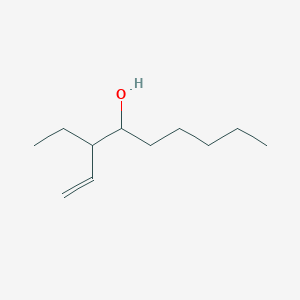
Benzenamine, N-(2-ethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-ethylbutyl)- typically involves the alkylation of aniline with 2-ethylbutyl halides under basic conditions. One common method is the reaction of aniline with 2-ethylbutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-(2-ethylbutyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(2-ethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or other reduced products.
Substitution: Various substituted aniline derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, N-(2-ethylbutyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(2-ethylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound with a simple amino group attached to a benzene ring.
N-ethylbenzenamine: Aniline with an ethyl group attached to the nitrogen atom.
N-propylbenzenamine: Aniline with a propyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-(2-ethylbutyl)- is unique due to the presence of the 2-ethylbutyl group, which imparts distinct steric and electronic properties. This makes it different from simpler aniline derivatives and can influence its reactivity, solubility, and interactions with other molecules.
Propiedades
Número CAS |
6668-36-6 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N-(2-ethylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |
Clave InChI |
MNAIFPLCZNUSPH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



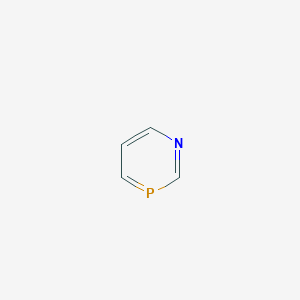
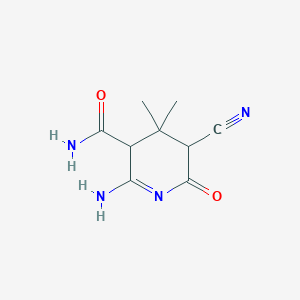
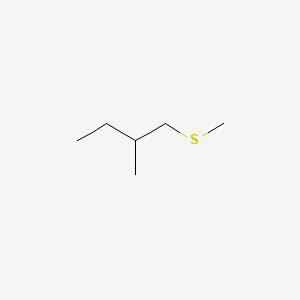


![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
